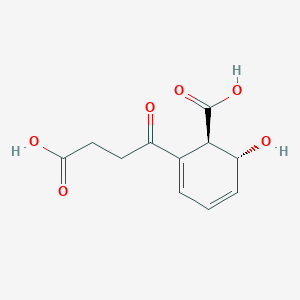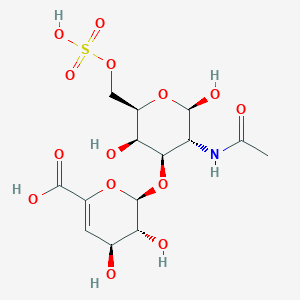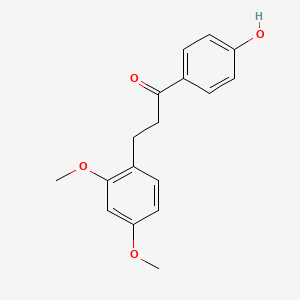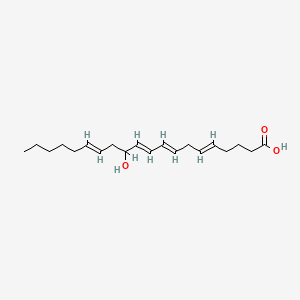
12-Hydroxy-5,8,10,14-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-HETE is a HETE that is icosa-5,8,10,14-tetraenoic acid substituted by a hydroxy group at position 12. It is a metabolite of arachidonic acid. It has a role as a human metabolite. It derives from an icosa-5,8,10,14-tetraenoic acid.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Scientific Research Applications
1. Role in Psoriasis and Platelet Function
12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) has been identified in both platelets and psoriatic lesions, with distinct stereochemical differences observed. In a study, the 12-HETE derived from psoriatic lesions was found to be different from the platelet 12(S)-enantiomer, indicating its diverse roles in the body, particularly in inflammatory conditions like psoriasis (Woollard, 1986).
2. Metabolism in Kidney and Liver
The metabolism of 12-HETE by kidney and liver peroxisomes has been explored, highlighting its role in the degradation of arachidonic acid derivatives and potential implications in cancer metastasis (Wigren et al., 1993).
3. Formation in Human Nasal Mucosa
Research has confirmed the formation of 12-HETE by human nasal mucosa, offering insights into its potential role in respiratory physiology and pathophysiology (Ramis et al., 1992).
4. Interaction with Human Polymorphonuclear Leukocytes
12-HETE has been found to interact with human polymorphonuclear leukocytes, suggesting its role in immune responses and inflammation (Wong et al., 1984).
5. Chemoattractant Properties
The chemoattractant properties of 12-HETE, especially in the context of psoriasis, have been investigated. It has been shown that the 12(R)-HETE enantiomer has significant chemokinetic activity for human polymorphonuclear leucocytes, indicating its role in mediating inflammatory responses (Cunningham & Woollard, 1987).
6. Biosynthesis and Spectral Properties
The biosynthesis and spectral properties of 12-HETE have been studied for a better understanding of its biological activity and potential applications in medical research (Mcguire et al., 1978).
7. Quantitative Stereochemical Analysis
Advanced methods for the quantitative stereochemical analysis of 12-HETE have been developed, which are critical for understanding its diverse biological actions (Turk et al., 1988).
properties
CAS RN |
59985-28-3 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8E,10E,14E)-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8+,13-10+,17-14+ |
InChI Key |
ZNHVWPKMFKADKW-GIZKKEBHSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(/C=C/C=C/C/C=C/CCCC(=O)O)O |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
synonyms |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
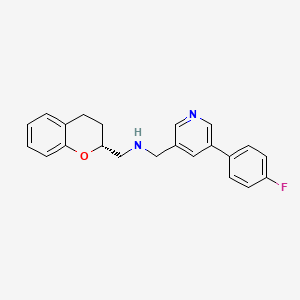
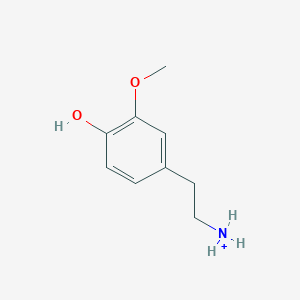
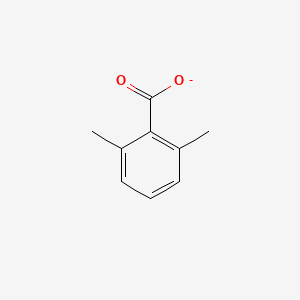

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
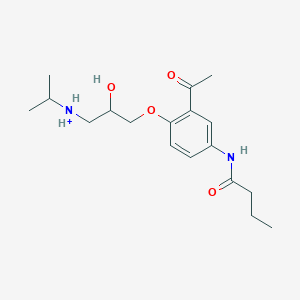
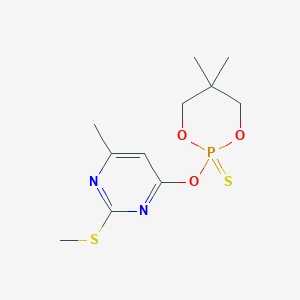
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)


